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Compound of Interest

Compound Name: OGT 2115

Cat. No.: B609723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of the pro-apoptotic mechanism of OGT 2115, a

heparanase (HPSE) inhibitor. We will delve into its performance, supported by experimental

data, and compare its effects. Detailed methodologies for key experiments are provided to

ensure reproducibility and aid in the critical evaluation of this compound.

OGT 2115: Inducing Apoptosis Through MCL-1
Downregulation
Recent studies have identified OGT 2115 as an effective inducer of apoptosis in prostate

cancer cells.[1][2][3][4][5] The primary mechanism of action involves the downregulation of

Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2]

[3] MCL-1 is crucial for cell survival, and its inhibition can trigger the apoptotic cascade. OGT
2115 has been shown to significantly decrease MCL-1 protein and mRNA expression levels,

leading to increased levels of the pro-apoptotic protein Bax and cleaved caspase-3.[1][2]

The pro-apoptotic activity of OGT 2115 has been demonstrated in prostate cancer cell lines,

PC-3 and DU-145, both in vitro and in vivo.[1][2][3][4]
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The efficacy of OGT 2115 in reducing cell viability and inducing apoptosis has been quantified

in PC-3 and DU-145 prostate cancer cell lines.

Cell Line OGT 2115 IC50
Apoptosis
Rate (Control)

Apoptosis
Rate (OGT
2115 - 40 µM)

Apoptosis
Rate (OGT
2115 - 100 µM)

PC-3
18.4 µM - 20.2

µM[2][3][4][5][6]
4.21%[1] 9.50%[1] Not Reported

DU-145
90.6 µM - 97.2

µM[2][3][4][5][6]
3.15%[1] Not Reported 34.24%[1]

Synergistic Effects with MCL-1 Downregulation
To further validate the role of MCL-1 in OGT 2115-induced apoptosis, experiments using RNA

interference to downregulate MCL-1 were performed. These studies demonstrated a

synergistic increase in apoptosis when MCL-1 knockdown was combined with OGT 2115
treatment in both PC-3 and DU-145 cells.[1][2][3][4]

Cell Line Treatment Cell Death Rate

DU-145 si-NC (Control) 7.24%[1]

DU-145 si-MCL-1 12.8%[1]

DU-145 si-NC + OGT 2115 (100 µM) 22.68%[1]

DU-145
si-MCL-1 + OGT 2115 (100

µM)
24.63%[1]

In Vivo Efficacy
In a PC-3 cell xenograft model in nude mice, OGT 2115 administered at 40 mg/kg significantly

inhibited tumor growth and increased the rate of apoptosis, as measured by TUNEL staining.[1]

[2][3][4] This demonstrates the potential of OGT 2115 as an anti-cancer therapeutic in a living

organism.
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Caption: OGT 2115 signaling pathway leading to apoptosis.

Experimental Workflow for Apoptosis Validation
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In Vitro Studies

In Vivo Studies
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Caption: Workflow for validating OGT 2115's pro-apoptotic effects.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Seed prostate cancer cells (PC-3 or DU-145) in a 96-well plate at a density of

5x10³ cells/well and incubate for 24 hours.

Treatment: Treat the cells with varying concentrations of OGT 2115 (e.g., 0, 10, 20, 40 µM

for PC-3; 0, 25, 50, 100 µM for DU-145) for 24 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at

37°C.
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Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)
Cell Treatment: Treat cells with the desired concentrations of OGT 2115 for 24 hours.

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium

Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes

at room temperature.[7][8][9]

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[7][8] Annexin V

positive and PI negative cells are considered early apoptotic, while cells positive for both are

late apoptotic or necrotic.

Western Blot Analysis
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary

antibodies against MCL-1, Bax, cleaved caspase-3, and a loading control (e.g., β-actin)

overnight at 4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)
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RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse

transcription kit.

qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for MCL-1

and a housekeeping gene (e.g., GAPDH).

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

In Vivo Xenograft Model and TUNEL Staining
Tumor Implantation: Subcutaneously inject PC-3 cells into the flank of nude mice.

Treatment: Once tumors reach a palpable size, randomly assign mice to a control group

(vehicle) and a treatment group (OGT 2115, 40 mg/kg, administered intragastrically).

Tumor Monitoring: Measure tumor volume regularly throughout the treatment period.

Tissue Harvesting and Staining: At the end of the experiment, excise the tumors, fix them in

formalin, and embed in paraffin. Perform Terminal deoxynucleotidyl transferase dUTP nick

end labeling (TUNEL) staining on tissue sections to detect apoptotic cells.

Analysis: Quantify the percentage of TUNEL-positive cells to determine the extent of

apoptosis in the tumor tissue.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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